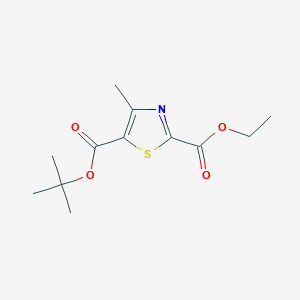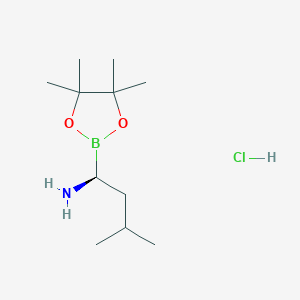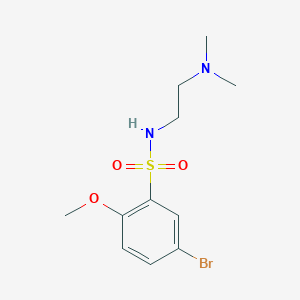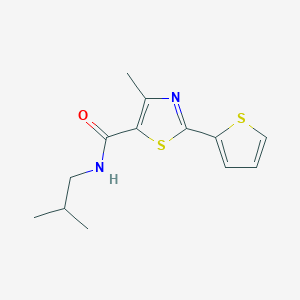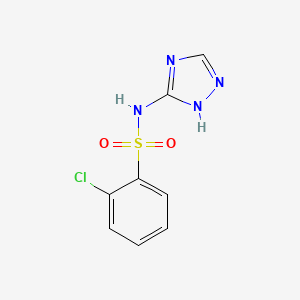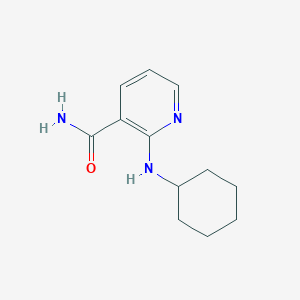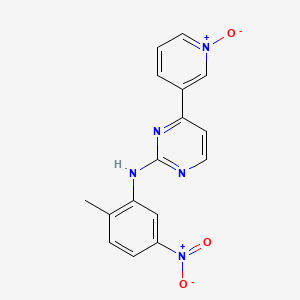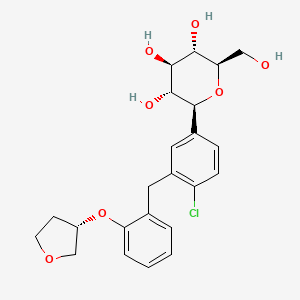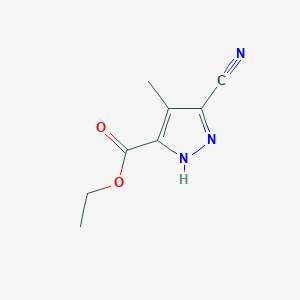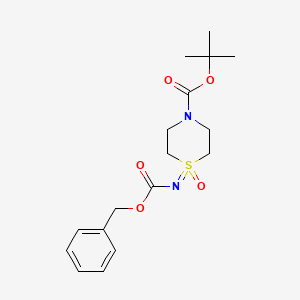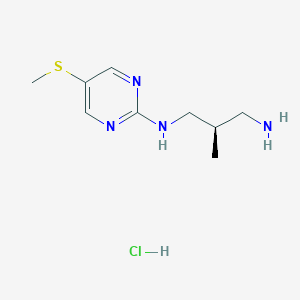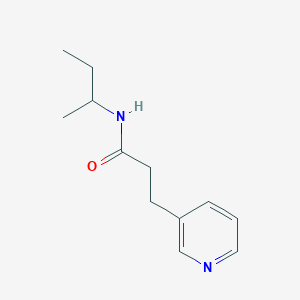![molecular formula C6H12N2O B14900511 (3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B14900511.png)
(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine is a novel compound that has garnered interest in various fields of scientific research due to its unique structural properties. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and three-dimensional structure, which can impart distinct physicochemical properties to the molecules it is part of. This compound is particularly intriguing because it combines the bicyclo[1.1.1]pentane core with a hydrazine functional group, potentially offering a wide range of reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common approach is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pentane derivatives . This method involves the reduction of propellane by lithium 4,4′-di-tert-butylbiphenylide (LiDBB) to afford 1,3-dilithiated bicyclo[1.1.1]pentane, which can then react with various electrophiles .
Industrial Production Methods
Large-scale synthesis of bicyclo[1.1.1]pentane derivatives, including this compound, can be achieved through flow photochemical addition of propellane to diacetyl, followed by haloform reaction of the formed diketone . This method allows for the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a day, making it suitable for industrial production .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can yield azo compounds, while reduction can produce primary amines .
Scientific Research Applications
(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine exerts its effects involves its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can influence the compound’s binding affinity and specificity for various targets. The hydrazine group can participate in redox reactions, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: A core structure used in many bioisosteric replacements.
(3-Methoxy-1-bicyclo[1.1.1]pentanyl)methanol: A similar compound with a methanol group instead of a hydrazine group.
1-Azido-3-heteroaryl bicyclo[1.1.1]pentanes: Compounds with an azido group, used in synthetic organic chemistry.
Uniqueness
(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine is unique due to the presence of both the methoxy and hydrazine groups on the bicyclo[1.1.1]pentane scaffold.
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(3-methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine |
InChI |
InChI=1S/C6H12N2O/c1-9-6-2-5(3-6,4-6)8-7/h8H,2-4,7H2,1H3 |
InChI Key |
WOCJXICYMIIWEH-UHFFFAOYSA-N |
Canonical SMILES |
COC12CC(C1)(C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


